

Ortholog Analysis of the LSM10 Gene Across Vertebrate Species: A Comparative Guide

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Compound of Interest

Compound Name: *LS10*

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This guide provides a comprehensive comparative analysis of the LSM10 (LSM10, U7 small nuclear RNA associated) gene and its orthologs across a range of vertebrate species. LSM10 is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which plays an essential role in the 3'-end processing of histone pre-mRNAs.^{[1][2]} Understanding the conservation and divergence of this gene across different vertebrate lineages can provide valuable insights into its function, regulation, and potential as a therapeutic target.

Quantitative Data Summary

To facilitate a clear comparison of the LSM10 gene across different vertebrate species, the following table summarizes key quantitative data for selected orthologs.

Species	Common Name	NCBI Gene ID	Protein Accession	Protein Length (amino acids)	% Identity to Human LSM10	Gene Exon Count
Homo sapiens	Human	84967	NP_116270.2	123	100%	5
Mus musculus	Mouse	116748	NP_620046.1	123	92.7%	5
Gallus gallus	Chicken	422186	XP_015134262.1	123	82.9%	5
Xenopus tropicalis	Western Clawed Frog	775837	XP_002935824.1	122	73.8%	5
Danio rerio	Zebrafish	550473	NP_001002340.1	124	67.5%	5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Ortholog Identification

Orthologs of the human LSM10 gene were identified using the National Center for Biotechnology Information (NCBI) Orthologs database ([--INVALID-LINK--](#)). The search was filtered for vertebrate species with available protein sequences. The identified orthologs were further verified using the Ensembl Compara database to ensure they are true orthologs arising from speciation events.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Multiple Sequence Alignment

Protein sequences of LSM10 orthologs were retrieved in FASTA format from the NCBI protein database. Multiple sequence alignment was performed using the Clustal Omega tool ([6--INVALID-LINK--](#))[\[7\]](#) The default settings were used for the alignment, which employs a seeded guide tree and HMM profile-profile techniques to generate accurate alignments.[\[7\]](#)

Protocol:

- Navigate to the Clustal Omega web server.
- Paste the FASTA formatted protein sequences of the LSM10 orthologs into the input window.
- Ensure the output format is set to "Clustal w/ numbers".
- Click the "Submit" button to run the alignment.
- The resulting alignment, highlighting conserved and variable regions, can be downloaded for further analysis.

Pairwise Sequence Identity Calculation

The percentage of sequence identity between the human LSM10 protein and its orthologs was calculated using a pairwise sequence alignment tool. The "Identity and Similarity" tool from bioinformatics.org ([--INVALID-LINK--](#)) was utilized for this purpose.[\[8\]](#)

Protocol:

- Obtain the aligned sequences from the multiple sequence alignment output.
- Paste the aligned sequences of two proteins (e.g., human and mouse LSM10) into the input box.
- The tool calculates and displays the percentage of identical residues between the two sequences.

Phylogenetic Analysis

A phylogenetic tree was constructed to visualize the evolutionary relationships between the LSM10 orthologs. The Molecular Evolutionary Genetics Analysis (MEGA) software was used for this analysis.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

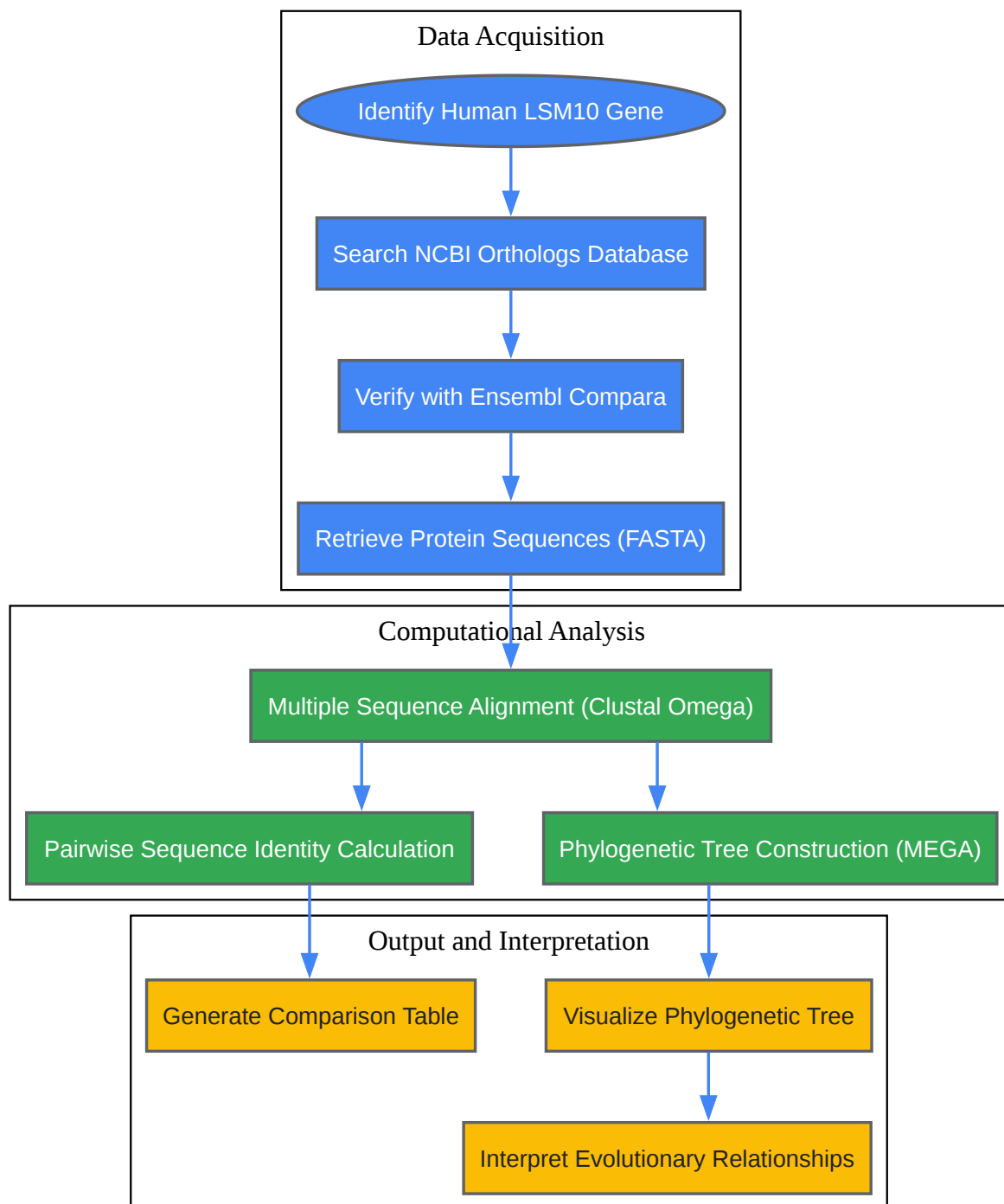
Protocol:

- Open the aligned sequences in MEGA.

- Select "Phylogeny" and then "Construct/Test Maximum Likelihood Tree".
- Choose the appropriate substitution model (e.g., JTT model for proteins).
- Set the number of bootstrap replications to 1000 for statistical support of the tree topology.
- Run the analysis to generate the phylogenetic tree. The bootstrap values on the branches indicate the confidence in the branching pattern.

Mandatory Visualizations

Experimental Workflow for Ortholog Analysis

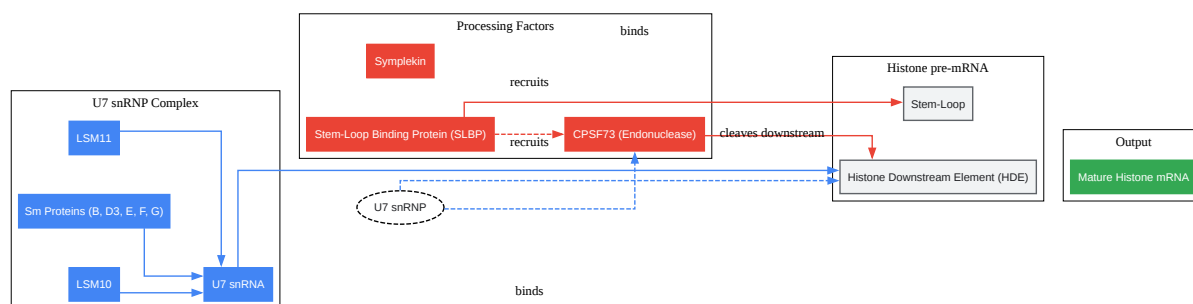


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Caption: Workflow for the identification and analysis of LSM10 orthologs.

Signaling Pathway: U7 snRNP-Mediated Histone pre-mRNA Processing

LSM10 is a key protein in the U7 snRNP complex, which is central to the maturation of histone pre-mRNAs. This process is tightly regulated and coupled with DNA replication during the S phase of the cell cycle.[13][14] The following diagram illustrates the core interactions within this pathway.



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Caption: U7 snRNP-mediated 3'-end processing of histone pre-mRNA.

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